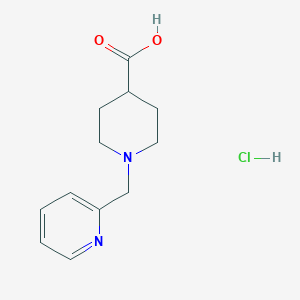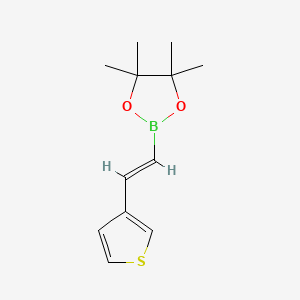![molecular formula C8H8F3O3P B1316168 Ácido fosfónico, [[4-(trifluorometil)fenil]metil]- CAS No. 146780-15-6](/img/structure/B1316168.png)
Ácido fosfónico, [[4-(trifluorometil)fenil]metil]-
Descripción general
Descripción
[4-(trifluoromethyl)phenyl]methylphosphonic acid is a chemical compound with the molecular formula C8H8F3O3P. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, further connected to a phosphonic acid group.
Aplicaciones Científicas De Investigación
[4-(trifluoromethyl)phenyl]methylphosphonic acid has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[4-(trifluoromethyl)phenyl]methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- .
Análisis De Reacciones Químicas
Types of Reactions
[4-(trifluoromethyl)phenyl]methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Mecanismo De Acción
The mechanism by which phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonic acid group can form strong hydrogen bonds with target molecules, influencing their activity and stability . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in drug design and other applications .
Comparación Con Compuestos Similares
[4-(trifluoromethyl)phenyl]methylphosphonic acid can be compared with other similar compounds, such as:
Methyl phosphonic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phosphonic acid group, leading to distinct reactivity and uses.
Phosphonamidates: Feature an amide group in place of the phosphonic acid group, offering unique biological activities and applications.
The presence of the trifluoromethyl group in phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- imparts unique properties, such as increased lipophilicity and stability, distinguishing it from other related compounds .
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGZUFYCFWXQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578575 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146780-15-6 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)










![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
